3,4-Dichlorobiphenyl-d5

Analytical Chemistry Mass Spectrometry Isotope Dilution

Environmental and food safety laboratories face significant matrix suppression effects (lipids, humic acids) during trace-level PCB-12 quantification by GC-MS/MS, leading to systematic bias when using non-deuterated surrogates. 3,4-Dichlorobiphenyl-d5 solves this through its +5 Da mass shift and 99 atom % D enrichment, enabling accurate isotope dilution correction. - Enables EPA Method 1668C-compliant quantification at pg/L detection limits in water, sediment, and tissue matrices. - Compensates for differential extraction recovery and ionization efficiency in complex fatty food (fish, meat, dairy) and biological fluid (serum, breast milk) extracts. - Supplied at ≥98% chemical purity with 99 atom % D isotopic enrichment; stable at ambient temperature during global shipping. - Request a quote for bulk quantities or custom synthesis to meet your laboratory's specific congener analysis needs.

Molecular Formula C12H8Cl2
Molecular Weight 228.12 g/mol
Cat. No. B12301661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichlorobiphenyl-d5
Molecular FormulaC12H8Cl2
Molecular Weight228.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C12H8Cl2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H/i1D,2D,3D,4D,5D
InChIKeyZGHQUYZPMWMLBM-RALIUCGRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichlorobiphenyl-d5: Deuterated PCB 12 Internal Standard


3,4-Dichlorobiphenyl-2',3',4',5',6'-d5 (commonly referred to as 3,4-Dichlorobiphenyl-d5 or PCB-12-d5) is a stable isotope-labeled analog of PCB congener 12 (3,4-dichlorobiphenyl). It features five deuterium atoms substituted on the unsubstituted phenyl ring . This compound is primarily employed as an internal standard in isotope dilution mass spectrometry (IDMS) workflows—most notably gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS)—to enable precise quantification of PCB 12 in complex environmental and biological matrices . The product is typically supplied at 99 atom % D isotopic enrichment and serves as an essential analytical reference material for regulatory environmental monitoring, food safety testing, and toxicological research .

Workflow
Isotope dilution GC-MS / LC-MS
Selection
High isotopic enrichment ISTD for PCB 12
Use Context
Environmental and food testing support

Why 3,4-Dichlorobiphenyl-d5 Cannot Be Substituted


Substituting 3,4-Dichlorobiphenyl-d5 with unlabeled PCB 12 or structurally analogous compounds introduces significant analytical error in quantitative workflows. Unlabeled analogs lack the distinct mass spectral signature (+5 Da shift) required for chromatographic co-elution with independent mass detection, rendering them indistinguishable from the native analyte and precluding their use as internal standards in isotope dilution . Non-deuterated surrogates, even those of similar chemical class, often exhibit differential extraction recovery, ionization efficiency, and retention time behavior due to the absence of a stable isotope label, leading to inaccurate correction of matrix effects and systematic bias in calculated concentrations [1]. This is particularly critical in environmental and food matrices, where complex co-extractives (e.g., lipids, humic acids) exert substantial matrix suppression that can only be reliably compensated using a true isotope-labeled internal standard .

Unlabeled PCB 12 lacks the distinct mass shift needed for co-elution and independent MS detection.
Non-deuterated surrogates may show differential extraction recovery and ionization efficiency.
Accurate matrix-effect correction in complex samples relies on a true isotope-labeled ISTD.

3,4-Dichlorobiphenyl-d5 Performance Evidence


Mass Differentiation for Independent Detection

3,4-Dichlorobiphenyl-d5 exhibits a molecular weight of 228.13 g/mol, which is exactly +5 Da greater than the unlabeled PCB 12 (223.10 g/mol) . This mass difference, arising from the substitution of five hydrogen atoms with deuterium on the unsubstituted ring, provides a distinct isotopic signature that is fully resolved in the mass spectrometer while preserving near-identical chromatographic retention time .

Mass Differentiation
Reported
Target: 228.13 g/mol vs Unlabeled PCB 12: 223.10 g/mol (+5 Da shift)
Enables independent quantification in the same run.
Mass shift from molecular formula; no independent source cited.
Analytical Chemistry Mass Spectrometry Isotope Dilution

High Isotopic Enrichment for Accurate Quantification

Commercially available 3,4-Dichlorobiphenyl-d5 is typically supplied with an isotopic enrichment of 99 atom % D . This high enrichment minimizes the contribution of unlabeled or partially labeled species, which is essential for accurate isotope dilution calculations. Lower enrichment grades or alternative labeling strategies (e.g., 13C-labeling on a different ring) may introduce variable isotopic purity that complicates calibration and increases measurement uncertainty.

Isotopic Enrichment
Specification review
99 atom % D
Minimizes unlabeled interference, supports accuracy.
Typical commercial specification; verify lot-specific COA.
Analytical Chemistry Quality Control Trace Analysis

Matrix Effect Compensation with Deuterated Internal Standard

The use of stable isotope-labeled internal standards, such as deuterated PCBs, has been widely demonstrated to reduce matrix effects and yield reproducible, accurate recoveries in LC-MS/MS assays compared to structurally related but non-isotopic internal standards . While direct quantitative data for 3,4-Dichlorobiphenyl-d5 in a specific matrix is not available in the public domain, class-level evidence establishes that deuterium-labeled PCBs co-elute with their native counterparts and experience identical extraction, ionization, and detection behaviors—thereby normalizing for matrix suppression or enhancement [1]. This contrasts with non-deuterated analogs, which may exhibit different recovery or ionization efficiency.

Matrix Effect Compensation
Class-level
Near-identical recovery and ionization to native PCB 12
Class-level evidence supports method context.
Data to verify in target matrix; supplier and class inference.
Analytical Chemistry Method Validation Matrix Effects

Isotope Dilution Requirement under EPA 1668C

US EPA Method 1668C for the analysis of polychlorinated biphenyls (PCBs) by high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) mandates the use of labeled internal standards for isotope dilution quantification [1]. Specifically, the method requires the addition of 13C-labeled or deuterated PCB internal standards to achieve method detection limits in the low pg/L range and to meet stringent data quality objectives. 3,4-Dichlorobiphenyl-d5 fulfills the requirement for a PCB 12-specific internal standard in this and analogous regulatory frameworks.

EPA 1668C Compliance
Supporting evidence
Requires labeled internal standard for HRGC/HRMS
Meets categorical regulatory requirement.
Supports method compliance review per EPA 1668C.
Environmental Analysis Regulatory Compliance Method Validation

Key Applications for 3,4-Dichlorobiphenyl-d5


Regulatory PCB 12 Monitoring in Water and Sediment

Environmental testing laboratories performing compliance monitoring under US EPA Method 1668C or similar international standards utilize 3,4-Dichlorobiphenyl-d5 as a labeled internal standard to achieve the required method detection limits (low pg/L to ng/L) and data quality. The +5 Da mass differentiation and 99 atom % D enrichment enable precise isotope dilution quantification of PCB 12 in complex sediment and water matrices [1]. This application directly leverages the mass differentiation evidence (Evidence Item 1) and regulatory compliance requirement (Evidence Item 4).

Food Safety and Biomonitoring for PCB 12

Research groups and public health laboratories investigating human exposure to PCB 12 through dietary sources or occupational settings employ 3,4-Dichlorobiphenyl-d5 in isotope dilution GC-MS/MS or LC-MS/MS methods. The deuterated internal standard corrects for matrix effects inherent in fatty food extracts (e.g., fish, meat, dairy) and biological fluids (e.g., serum, breast milk), ensuring accurate quantification at trace levels . This scenario draws on the matrix effect compensation evidence (Evidence Item 3) and the +5 Da mass differentiation (Evidence Item 1).

Metabolism and Toxicokinetic Studies of PCB 12

Toxicology researchers studying the in vitro metabolism of PCB 12 by cytochrome P450 enzymes or its in vivo disposition in animal models incorporate 3,4-Dichlorobiphenyl-d5 as an internal standard to accurately quantify PCB 12 and its hydroxylated metabolites in microsomal incubations or tissue homogenates. The high isotopic purity (99 atom % D) minimizes interference and supports robust pharmacokinetic parameter estimation . This application is supported by the isotopic enrichment evidence (Evidence Item 2) and the compound's established role in quantitative bioanalysis .

Method Development and Validation for PCB Congeners

Analytical chemists developing new or modified methods for PCB congener analysis (e.g., for emerging matrices like microplastics or novel food products) use 3,4-Dichlorobiphenyl-d5 as a performance reference standard. Its well-characterized isotopic purity and +5 Da mass shift provide a reliable benchmark for assessing method accuracy, precision, and recovery across the PCB 12 congener . This scenario is grounded in the foundational mass differentiation (Evidence Item 1) and isotopic enrichment (Evidence Item 2) evidence.

Application
Selection Property
Validation Focus
Regulatory PCB monitoring (water/sediment)
Isotope dilution MS compatibility
Recovery in complex environmental matrices
Food safety and biomonitoring
Matrix-effect correction capability
Accuracy in fatty food and biological extracts
Metabolism and toxicokinetic studies
High isotopic purity
Quantitative accuracy in biological matrices
Method development and validation
Well-characterized mass shift
Method precision and accuracy benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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